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Abstract

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor, identified as a bis-anilino
pyrimidine. Initially developed as a research tool, it has proven to be a powerful affinity reagent
for the comprehensive analysis of the human kinome. This technical guide provides an in-depth
overview of the discovery, development, and application of CTX-0294885, with a focus on its
use in mass spectrometry-based kinome profiling. Detailed experimental protocols, quantitative
data from key studies, and visualizations of relevant signaling pathways and experimental
workflows are presented to facilitate its application in kinase-centric research, including in fields
such as oncology, inflammation, and diabetes.

Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in regulating a
vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous
diseases, most notably cancer, making kinases attractive targets for therapeutic intervention.
The development of selective and potent kinase inhibitors has revolutionized the treatment of
several malignancies. However, a comprehensive understanding of the complex signaling
networks governed by kinases remains a significant challenge.

To address this, chemical proteomics tools have been developed to enable the large-scale
profiling of the kinome. A key strategy involves the use of broad-spectrum kinase inhibitors as
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affinity reagents to enrich kinases from complex biological samples for subsequent
identification and quantification by mass spectrometry. While several such reagents exist, they
often lack the breadth of coverage to capture the entire expressed kinome.

CTX-0294885 was developed to overcome this limitation. It is a bis-anilino pyrimidine that
exhibits inhibitory activity against a wide range of kinases.[1] Its unique properties, particularly
its ability to capture members of the AKT family, which were previously difficult to enrich, make
it a valuable tool for in-depth kinome analysis.[1][2] This guide details the technical aspects of
CTX-0294885, from its discovery to its application in cutting-edge proteomics workflows.

Discovery and Development

CTX-0294885 was identified through the chemical modification of TAE-226, an inhibitor of focal
adhesion kinase (FAK). Researchers discovered that removal of a specific methyl ether group
from TAE-226 derivatives resulted in compounds with surprisingly broad-spectrum kinase
inhibitory activity. Further optimization of these analogs led to the synthesis of CTX-0294885.

The development of CTX-0294885 as a research tool focused on its application in chemical
proteomics. To this end, it was covalently immobilized on a solid support to create an affinity
chromatography reagent. Specifically, CTX-0294885 was coupled to ECH-Sepharose 4B beads
via carbodiimide chemistry, creating a stable and effective tool for the enrichment of kinases
from cell and tissue lysates.[3]

Chemical and Physical Properties of CTX-0294885

Property Value

Chemical Formula C22H24CIN70

Molecular Weight 437.93 g/mol

CAS Number 1439934-41-4

Appearance Light yellow to green-yellow solid
Class Bis-anilino pyrimidine

Mechanism of Action and Kinase Selectivity
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CTX-0294885 functions as a broad-spectrum, ATP-competitive kinase inhibitor. Its chemical
structure allows it to bind to the ATP-binding pocket of a wide variety of kinases, thereby
inhibiting their enzymatic activity. The selectivity of CTX-0294885 has been profiled using in
vitro kinase assays and, more extensively, through its use as a capture reagent in kinome
profiling experiments.

An initial in vitro screen demonstrated potent inhibitory activity against several kinases, as
summarized in the table below.

Table 1: In Vitro Inhibitory Activity of CTX-0294885 against a Panel of Kinases

Kinase IC50 (nM)
FLT3 1

Src 2

JAK2 3

FAK 4

Aurora Kinase A 18

JAK3 28
VEGFR3 3

The true power of CTX-0294885 lies in its broad selectivity when used as an affinity reagent. In
a landmark study using the human basal breast cancer cell line MDA-MB-231, CTX-0294885-
coupled beads successfully captured 235 protein kinases.[1][2] This represents a significant
portion of the expressed kinome in these cells.

A key advantage of CTX-0294885 over other broad-spectrum kinase inhibitors is its ability to
capture all members of the AKT kinase family (AKT1, AKT2, and AKT3).[2][4] These kinases
are central nodes in cell survival and proliferation pathways and are frequently dysregulated in
cancer. The comprehensive capture of the AKT family by CTX-0294885 provides a unique
opportunity to study the intricacies of this critical signaling pathway.
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When used in combination with other established broad-spectrum kinase inhibitors (Purvalanol
B, SU6668, and VI16832), the number of identified kinases from MDA-MB-231 cells increased
to 261, demonstrating the complementary nature of these reagents and providing the largest
kinome coverage from a single cell line reported to date.[1][2]

Experimental Protocols

The following sections provide detailed protocols for the use of CTX-0294885 in kinome
profiling experiments.

Preparation of CTX-0294885-Coupled Affinity Beads

CTX-0294885 is coupled to a solid support for use in affinity purification. The following protocol
describes the coupling of CTX-0294885 to ECH-Sepharose 4B beads.

o Materials:
o CTX-0294885
o ECH-Sepharose 4B beads (or similar carboxyl-functionalized agarose beads)
o N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
o N-Hydroxysuccinimide (NHS)
o 2-(N-morpholino)ethanesulfonic acid (MES) buffer
o Ethanolamine
o Dimethylformamide (DMF)
o Wash buffers (e.g., PBS, high salt buffer)
e Procedure:
1. Wash the ECH-Sepharose 4B beads with water and then with a 50% DMF/water solution.

2. Dissolve CTX-0294885 in DMF.
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3. Activate the carboxyl groups on the Sepharose beads by incubating with EDC and NHS in
MES buffer.

4. Add the dissolved CTX-0294885 to the activated beads and incubate to allow for covalent
coupling.

5. Quench any unreacted active esters by adding ethanolamine.

6. Thoroughly wash the beads with DMF, followed by high salt buffer and PBS to remove any
uncoupled inhibitor and by-products.

7. Store the CTX-0294885-coupled beads in a suitable buffer (e.g., PBS with a preservative)
at 4°C.

Kinome Enrichment from Cell Lysates

This protocol describes the enrichment of kinases from cell lysates using CTX-0294885-
coupled beads.

e Cell Lysis:
1. Culture cells of interest (e.g., MDA-MB-231) to the desired confluency.
2. Wash the cells with ice-cold PBS.

3. Lyse the cells on ice for 30 minutes in a lysis buffer (e.g., 50 mM HEPES-NaOH pH 7.5,
150 mM NacCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA) supplemented with protease
and phosphatase inhibitors (e.g., cOmplete™ protease inhibitor cocktail, PhosSTOP™
phosphatase inhibitor cocktail, 10 mM NaF, 2.5 mM Na3VO4).

4. Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.
5. Determine the protein concentration of the supernatant.
o Affinity Purification:

1. Equilibrate the CTX-0294885-coupled beads with the cell lysis buffer.
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2. Incubate the cell lysate (e.g., 5-10 mg of total protein) with the equilibrated beads for 2
hours at 4°C with gentle rotation.

3. Wash the beads extensively with lysis buffer, followed by washes with a high-salt buffer
(e.g., lysis buffer with 1 M NaCl) and a final wash with a low-salt buffer to remove non-

specifically bound proteins.

e Elution and Sample Preparation for Mass Spectrometry:

1. Elute the bound kinases from the beads using an appropriate elution buffer (e.g., 2% SDS
in 100 mM Tris-HCI, pH 6.8).

2. Reduce the eluted proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

3. Separate the proteins by SDS-PAGE and perform an in-gel trypsin digestion, or perform
an in-solution trypsin digestion.

4. Desalt the resulting peptides using a C18 StageTip or equivalent.

Phosphopeptide Enrichment (Optional)

To specifically analyze the phosphorylation status of the enriched kinases, an additional
phosphopeptide enrichment step can be performed.

» Following trypsin digestion and desalting of the eluted kinases, the peptide mixture can be
subjected to phosphopeptide enrichment using Titanium Dioxide (TiO2) or Immobilized Metal
Affinity Chromatography (IMAC).

o Elute the enriched phosphopeptides and desalt them prior to mass spectrometry analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of the enriched peptides by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

e LC System: A nano-flow HPLC system.
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e Column: A C18 reversed-phase column with a suitable gradient of acetonitrile in 0.1% formic
acid.

e Mass Spectrometer: A high-resolution Orbitrap mass spectrometer (e.g., LTQ Orbitrap Velos,
Q Exactive).

o Data Acquisition: Data-dependent acquisition (DDA) mode, with a survey scan in the
Orbitrap and fragmentation of the most intense precursor ions in the linear ion trap or via
HCD.

» Search Parameters:
o Database: A human protein database (e.g., UniProt/Swiss-Prot).
o Enzyme: Trypsin.
o Fixed Modification: Carbamidomethyl (C).
o Variable Modifications: Oxidation (M), Acetyl (Protein N-term), Phospho (STY).

o Mass Tolerances: Appropriate for the instrument used (e.g., 20 ppm for precursor ions and
0.5 Da for fragment ions).

o False Discovery Rate (FDR): 1% at both the peptide and protein level.

Quantitative Data

The use of CTX-0294885 in kinome profiling has generated a wealth of quantitative data. The
full list of identified kinases and phosphosites from the study by Zhang et al. (2013) is available
in the ProteomeXchange repository under the identifier PXD000239. The tables below
summarize the key findings from this study.

Table 2: Summary of Kinases ldentified from MDA-MB-231 Cells
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o Number of Identified Lo
Affinity Reagent(s) . Key Findings
Kinases

Includes all members of the

CTX-0294885 235 _

AKT family.
CTX-0294885 + Purvalanol B 261 Largest kinome coverage from
+ SU6668 + V116832 a single cell line to date.

Table 3: Summary of Phosphorylation Sites Identified from MDA-MB-231 Cells

Number of Identified .
Total Number of High-

Enrichment Strategy Kinases with . .
Confidence Phosphosites

Phosphosites

Kinase enrichment with four
inhibitors followed by 183 799
phosphopeptide enrichment

The 799 identified phosphosites include previously unreported phosphorylation sites on several
kinases, such as BMP2K, MELK, HIPK2, and PRKDC, highlighting the power of this approach

for discovering novel regulatory sites.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway that
can be investigated using CTX-0294885.
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Figure 1: Experimental workflow for kinome profiling using CTX-0294885.
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Figure 2: The PI3K/AKT signaling pathway, a key pathway captured by CTX-0294885.
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Conclusion

CTX-0294885 represents a significant advancement in the field of chemical proteomics and
kinome analysis. Its broad selectivity, coupled with its unique ability to capture the entire AKT
kinase family, makes it an invaluable tool for researchers seeking to unravel the complexities of
kinase signaling networks. The detailed protocols and data presented in this guide are intended
to facilitate the adoption of this powerful reagent for a wide range of applications, from basic
research into cell signaling to the identification of novel therapeutic targets and the elucidation
of drug mechanisms of action. As our understanding of the kinome continues to grow, tools like
CTX-0294885 will undoubtedly play a crucial role in translating this knowledge into tangible
benefits for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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